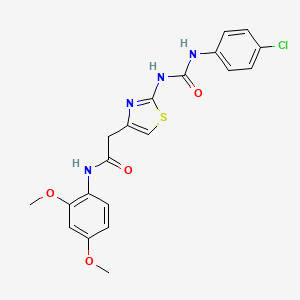

![molecular formula C13H18BrNO3 B2915168 tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate CAS No. 1593201-17-2](/img/structure/B2915168.png)

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

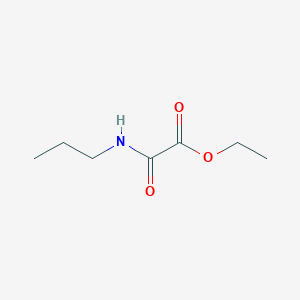

“tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate” is a chemical compound with the molecular weight of 316.19 . Its IUPAC name is tert-butyl (2- (4-bromophenoxy)ethyl)carbamate . The InChI code for this compound is 1S/C13H18BrNO3/c1-13 (2,3)18-12 (16)15-8-9-17-11-6-4-10 (14)5-7-11/h4-7H,8-9H2,1-3H3, (H,15,16) .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate” can be represented by the InChI code 1S/C13H18BrNO3/c1-13 (2,3)18-12 (16)15-8-9-17-11-6-4-10 (14)5-7-11/h4-7H,8-9H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis

The compound “tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate” has a molecular weight of 316.19 . It’s recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Synthesis of Ceftolozane

Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Intermediate in Organic Synthesis

This compound is obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . This suggests its potential as an intermediate in various organic synthesis processes.

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the synthesis of various pharmaceutical compounds.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important structures in many natural products and pharmaceuticals.

Production of Functionalized Ethers

Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate and related compounds are used in the production of functionalized ethers . These ethers have a wide range of applications in polymer science and materials chemistry.

Synthesis of Carbamates

Carbamates are a group of compounds that have a wide range of applications, from pesticides to pharmaceuticals. Tert-butyl carbamates, such as the one , are often used as intermediates in the synthesis of more complex carbamates .

Wirkmechanismus

Target of Action

It is known that the compound is used as a substrate for suzuki coupling reactions .

Mode of Action

The mode of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is primarily through its role in Suzuki coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

Given its role in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

Given its role in suzuki coupling reactions, it can be inferred that it contributes to the formation of biaryl compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate. For instance, temperature is a critical factor, as the compound is recommended to be stored in a refrigerated environment . This suggests that the compound’s stability, and potentially its efficacy, may be compromised at higher temperatures.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRSEALCCLJIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)